

Physical and chemical properties of triallyl phosphate monomer

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Compound of Interest

Compound Name: *Triallyl phosphate*

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Triallyl Phosphate Monomer: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triallyl phosphate (TAP) is a versatile organophosphate monomer with the chemical formula $C_9H_{15}O_4P$. It is a colorless, water-white liquid that holds significant importance in various industrial applications due to its unique chemical structure, characterized by a central phosphate group bonded to three allyl groups.^{[1][2]} This trifunctionality allows it to act as an effective cross-linking agent, flame retardant, and polymer modifier.^[3] This technical guide provides an in-depth overview of the physical and chemical properties of **triallyl phosphate**, detailed experimental protocols for its characterization, and a summary of its key chemical reactions and applications.

Physical and Chemical Properties

The physical and chemical properties of **triallyl phosphate** are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.

Physical Properties

| Property | Value | Reference |
|-------------------|---|---------------------|
| Molecular Formula | $C_9H_{15}O_4P$ | [1] |
| Molecular Weight | 218.19 g/mol | [1] |
| Appearance | Water-white liquid | [1] |
| Boiling Point | 80 °C @ 0.5 mmHg [1] ; 113 °C @ 4 mmHg [4] [5] ; 90 °C @ 0.1 mmHg [6] | |
| Melting Point | Below -50 °C | [1] |
| Density | 1.0815 g/cm ³ @ 20 °C [1] ; 1.064 g/cm ³ @ 25 °C/15 °C [1] | |
| Refractive Index | 1.450 @ 20 °C/D [1] ; 1.448 @ 25 °C/D [1] | |
| Solubility | >1 g/L in water [1] ; Soluble in organic solvents [2] | |
| Vapor Pressure | 0.0054 mmHg @ 25 °C | [1] |

Chemical Properties

| Property | Description | Reference |
|------------|---|---------------------|
| Reactivity | Polymerizes rapidly on exposure to air. [1] [7] Can undergo explosive decomposition upon heating to approximately 130 °C. [7] The allyl groups are susceptible to addition reactions. [3] | |
| Stability | Sensitive to light and moisture. [6] Stable under recommended storage conditions (refrigerator, under inert atmosphere). [6] | |
| Hydrolysis | Expected to hydrolyze under alkaline conditions. | [1] |
| Hazards | Causes skin irritation and serious eye damage. [4] May cause respiratory irritation. [4] | |

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and polymerization of **triallyl phosphate**.

Synthesis of Triallyl Phosphate

Triallyl phosphate can be synthesized via the reaction of phosphorus oxychloride with allyl alcohol in the presence of a tertiary amine base.[\[8\]](#)

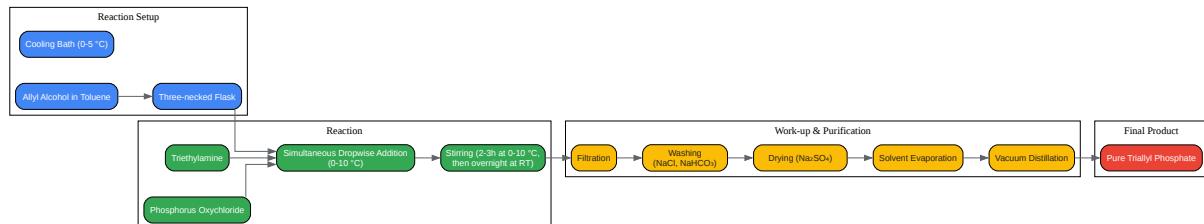
Materials:

- Phosphorus oxychloride (POCl_3)
- Allyl alcohol
- Triethylamine (or another suitable tertiary amine)

- Toluene (solvent)
- 10% Sodium chloride solution
- 10% Sodium bicarbonate solution
- Anhydrous sodium sulfate
- Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnels, and a thermometer
- Cooling bath (ice-salt mixture)

Procedure:

- In a three-necked round-bottom flask, dissolve allyl alcohol in toluene.
- Cool the mixture to 0-5 °C using an ice-salt bath.
- Simultaneously add phosphorus oxychloride and triethylamine dropwise to the cooled solution while maintaining the temperature between 0 and 10 °C. The rate of addition should be controlled to keep the POCl_3 in stoichiometric excess over the triethylamine.^[8]
- After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2-3 hours.
- Allow the mixture to warm to room temperature and stir overnight.
- Filter the reaction mixture to remove the triethylamine hydrochloride salt.
- Wash the filtrate sequentially with a 10% sodium chloride solution and a 10% sodium bicarbonate solution.^[8]
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the toluene solvent under reduced pressure.
- The resulting crude **triallyl phosphate** can be purified by vacuum distillation.^[9]



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Caption: Synthesis workflow for **triallyl phosphate**.

Characterization Methods

Apparatus:

- Thiele tube or similar heating apparatus
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Rubber band or wire for attaching the test tube to the thermometer

Procedure:

- Place a small amount (a few drops) of **triallyl phosphate** into the small test tube.
- Place the capillary tube, open end down, into the test tube.
- Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Place the assembly in the Thiele tube containing heating oil, ensuring the sample is immersed.
- Heat the side arm of the Thiele tube gently.
- Observe a stream of bubbles emerging from the capillary tube as the liquid heats up and the air expands.
- Continue heating until a continuous and rapid stream of bubbles is observed. This indicates the vapor pressure of the sample is equal to the atmospheric pressure.
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.
- Since the boiling point of **triallyl phosphate** is high at atmospheric pressure and it may decompose, it is recommended to perform this determination under reduced pressure using a vacuum distillation setup and a pressure nomograph to correct the boiling point to atmospheric pressure if needed.[\[1\]](#)

Apparatus:

- Pycnometer (specific gravity bottle) of a known volume
- Analytical balance
- Constant temperature water bath

Procedure:

- Clean and dry the pycnometer thoroughly and determine its empty weight.
- Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.
- Remove any excess water and weigh the pycnometer filled with water.
- Empty and dry the pycnometer again.
- Fill the pycnometer with **triallyl phosphate** and repeat the thermal equilibration in the water bath.
- Remove any excess **triallyl phosphate** and weigh the pycnometer.
- The density of **triallyl phosphate** is calculated using the formula: Density = (mass of **triallyl phosphate**) / (mass of water) * density of water at the measurement temperature.

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper

Procedure:

- Calibrate the Abbe refractometer using a standard liquid of known refractive index.
- Ensure the prisms of the refractometer are clean and dry.
- Place a few drops of **triallyl phosphate** onto the lower prism.
- Close the prisms and allow the sample to spread evenly.
- Circulate water from the constant temperature bath (e.g., 20 °C) through the refractometer to maintain a constant temperature.

- Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into view.
- Adjust the compensator to eliminate any color fringes and sharpen the dividing line.
- Align the dividing line with the crosshairs in the eyepiece.
- Read the refractive index from the scale.

Fourier Transform Infrared (FTIR) Spectroscopy:

- Sample Preparation: A small drop of neat **triallyl phosphate** liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Data Acquisition: The FTIR spectrum is recorded in the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the empty plates is recorded first and subtracted from the sample spectrum.
- Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in **triallyl phosphate**, such as P=O, P-O-C, and C=C stretches. A study on triethyl phosphate, a similar compound, showed characteristic P=O stretching bands around 1259 cm^{-1} .[\[10\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A small amount of **triallyl phosphate** is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube. A reference standard such as tetramethylsilane (TMS) may be added.
- Data Acquisition: ^1H NMR, ^{13}C NMR, and ^{31}P NMR spectra are acquired on an NMR spectrometer. For ^{31}P NMR, an external standard of 85% phosphoric acid is typically used.[\[11\]](#)
- Analysis: The chemical shifts, integration values, and coupling patterns in the spectra are analyzed to confirm the molecular structure of **triallyl phosphate**.

Free Radical Polymerization of Triallyl Phosphate

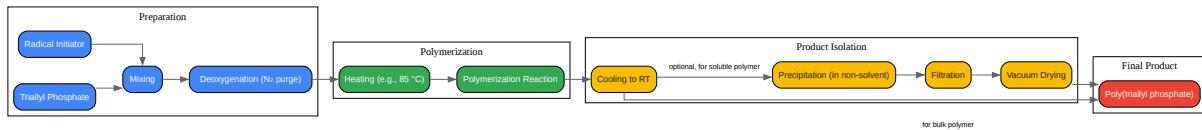
Triallyl phosphate can be polymerized via a free-radical mechanism to form a cross-linked polymer network.[8]

Materials:

- **Triallyl phosphate** monomer
- Radical initiator (e.g., benzoyl peroxide, AIBN)
- Reaction vessel (e.g., sealed ampoule or flask with a nitrogen inlet)
- Heating source (e.g., oil bath)
- Non-solvent for precipitation (e.g., methanol)

Procedure:

- Place the **triallyl phosphate** monomer in the reaction vessel.
- Add the radical initiator (typically 1-3 mol% relative to the monomer).
- Deoxygenate the mixture by bubbling nitrogen gas through it for 20-30 minutes.
- Seal the reaction vessel or maintain it under a nitrogen atmosphere.
- Heat the reaction mixture to the desired polymerization temperature (e.g., 85 °C for benzoyl peroxide) with stirring.[8]
- Maintain the temperature for a sufficient time to achieve the desired conversion (e.g., 17 hours).[8]
- Cool the reaction to room temperature. The product will be a solid or highly viscous polymer.
- If a soluble polymer is desired at low conversion, the reaction can be stopped earlier, and the polymer can be precipitated by pouring the reaction mixture into a non-solvent like methanol.
- The precipitated polymer is then filtered and dried under vacuum.



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Caption: Free radical polymerization workflow of **triallyl phosphate**.

Chemical Reactivity and Applications

Reactivity

The primary chemical reactivity of **triallyl phosphate** is centered around its three allyl groups. These unsaturated moieties make the monomer susceptible to:

- **Polymerization:** As detailed above, the allyl groups readily undergo free-radical polymerization to form highly cross-linked, thermoset polymers. This is a key property for many of its applications.^[8]
- **Addition Reactions:** The double bonds of the allyl groups can participate in various addition reactions, such as halogenation and hydrohalogenation.
- **Hydrolysis:** The phosphate ester linkages are susceptible to hydrolysis, particularly under alkaline conditions, which will cleave the P-O bonds.^[1]

Applications

The unique properties of **triallyl phosphate** lend it to several important industrial applications:

- **Flame Retardant:** **Triallyl phosphate** is used as a flame retardant for polymers and fabrics. During combustion, it can promote the formation of a char layer, which insulates the underlying material from heat and oxygen, thereby inhibiting the spread of flames.^[3]

- Cross-linking Agent and Polymer Modifier: Its trifunctionality allows it to act as a cross-linking agent, enhancing the mechanical strength, thermal stability, and chemical resistance of various polymers.[3]
- Plasticizer: It can be used as a plasticizer for certain polymers.[1]
- Electrolyte Additive: In the field of battery technology, **triallyl phosphate** has been investigated as an electrolyte additive to improve the cycling stability of high-voltage lithium-ion batteries by forming a protective passivation layer on the electrodes.[12]

Safety and Handling

Triallyl phosphate is a hazardous chemical that requires careful handling.

- Hazards: It is known to cause skin irritation and serious eye damage.[4] Inhalation may lead to respiratory irritation.[4]
- Precautions: When handling **triallyl phosphate**, it is essential to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[4]
- Storage: **Triallyl phosphate** should be stored in a cool, dry place, away from light and moisture, and under an inert atmosphere to prevent polymerization.[6] It should be kept away from heat and sources of ignition.

Conclusion

Triallyl phosphate is a monomer with a valuable combination of physical and chemical properties that make it suitable for a range of industrial applications, from enhancing the safety of materials as a flame retardant to improving the performance of polymers as a cross-linking agent. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective use in research and development. The provided experimental protocols offer a foundation for the synthesis and characterization of this important chemical compound.

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